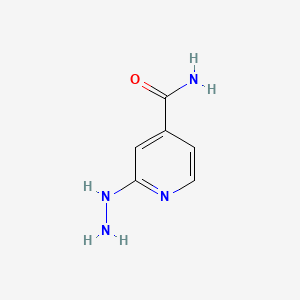

2-Hydrazinylisonicotinamide

Description

2-Hydrazinylisonicotinamide (CAS# 58481-01-9), also known as 2-Aminoisonicotinohydrazide, is a heterocyclic compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.16 g/mol . Structurally, it features a pyridine ring substituted with a hydrazinyl group and an amide moiety at the 2- and 4-positions, respectively. This configuration imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-6(11)4-1-2-9-5(3-4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDJEOVBMJELNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697232 | |

| Record name | 2-Hydrazinylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109274-63-7 | |

| Record name | 2-Hydrazinylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylisonicotinamide typically involves the reaction of isonicotinic acid hydrazide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 2-Hydrazinylisonicotinamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Hydrazinylisonicotinamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinylisonicotinamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the inhibition of key enzymes and disruption of metabolic pathways. This mechanism underlies its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarboximidamides (Sulfonyl Derivatives)

Compounds such as N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides (e.g., C₁₄H₁₅ClN₄O₃S, MW ~364.8 g/mol) share a hydrazine backbone but incorporate sulfonyl and alkylthio groups. These modifications enhance lipophilicity, reducing aqueous solubility compared to 2-hydrazinylisonicotinamide. Synthesized via reflux in glacial acetic acid, these derivatives exhibit antimicrobial activity due to their ability to disrupt bacterial membrane integrity . In contrast, 2-hydrazinylisonicotinamide’s simpler structure may favor solubility and metabolic stability for systemic applications .

Sydnone Derivatives with Hydrazinylidene Moieties

The sydnone derivative 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone (C₁₈H₁₃ClN₆O₂S, MW 436.85 g/mol) contains a hydrazinylidene group conjugated with a thiadiazine ring. This structural complexity confers moderate solubility and notable anticancer activity, likely through DNA intercalation or topoisomerase inhibition . While both compounds utilize hydrazine-derived functional groups, the sydnone’s extended aromatic system enhances binding affinity to biological targets, albeit at the cost of synthetic complexity.

2-Aminobenzamides

2-Aminobenzamide (C₇H₈N₂O, MW 136.15 g/mol) lacks the hydrazinyl group but shares the amide functionality. Studies on 2-aminobenzamides highlight their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy . The absence of the hydrazinyl group in these compounds improves stability under physiological conditions but reduces versatility in forming metal complexes or Schiff bases, a key advantage of 2-hydrazinylisonicotinamide in coordination chemistry .

Ranitidine-related Nitroacetamides

Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, incorporate nitro and sulfanyl groups. These structural features enhance gastrointestinal absorption and histamine H₂-receptor antagonism, making them effective anti-ulcer agents . Unlike 2-hydrazinylisonicotinamide, the nitro group in ranitidine derivatives increases redox sensitivity, which can limit their application in oxidative environments.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Hydrazinylisonicotinamide , a derivative of isonicotinic acid, possesses a hydrazine functional group that contributes to its diverse biological activities. Its molecular formula is , and it typically appears as a white to off-white crystalline solid. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 2-hydrazinylisonicotinamide exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. This property is attributed to its structural similarity with isoniazid, a well-known antibiotic used in TB treatment. The hydrazine moiety may enhance its interaction with bacterial enzymes involved in cell wall synthesis, thereby inhibiting bacterial growth

Anticancer Potential

Preliminary studies suggest that 2-hydrazinylisonicotinamide may also possess anticancer properties. The compound's ability to modulate enzyme activity could interfere with cancer cell proliferation pathways. Specific mechanisms may involve the inhibition of key metabolic enzymes or the induction of apoptosis in cancer cells. However, detailed investigations are required to elucidate these mechanisms fully.

Anti-inflammatory Effects

The hydrazine component of 2-hydrazinylisonicotinamide may contribute to anti-inflammatory effects. It is hypothesized that this compound can inhibit inflammatory cytokines, thus reducing inflammation in various biological contexts. Further research is needed to confirm these effects and understand the underlying biochemical pathways.

The mechanism of action for 2-hydrazinylisonicotinamide involves its interaction with specific molecular targets, including enzymes and receptors. This compound may bind to active sites on enzymes, inhibiting their function and leading to various biological effects such as:

- Inhibition of bacterial metabolism: By interfering with metabolic pathways critical for bacterial survival.

- Modulation of immune responses: Potentially altering cytokine production and immune cell activation.

- Induction of apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoniazid | Hydrazide | Widely used as an antibiotic against tuberculosis |

| Isonicotinic Acid Hydrazide | Hydrazide | Directly related to isoniazid; used similarly |

| 6-Hydrazinopyridine-3-carboxylic Acid | Carboxylic Acid | Used in radiolabeling studies |

| 4-Amino-3-hydrazino-pyridine | Amino Compound | Exhibits different biological activities |

Uniqueness of 2-Hydrazinylisonicotinamide

The unique combination of the hydrazine group with the isonicotinic structure allows 2-hydrazinylisonicotinamide to exhibit distinct reactivity patterns and biological interactions that may not be present in other similar compounds. This makes it an attractive candidate for further pharmacological exploration.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 2-hydrazinylisonicotinamide against various strains of Mycobacterium tuberculosis demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study employed standard broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing comparable effectiveness to established treatments like isoniazid.

Research Findings: In Vivo Studies

In vivo studies conducted on murine models indicated that administration of 2-hydrazinylisonicotinamide resulted in reduced tumor growth rates compared to control groups. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg, demonstrating dose-dependent efficacy in inhibiting tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.